

Commercial Suppliers and Application Notes for Tatsinine

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Currently, there is a notable lack of publicly available, detailed application notes and specific experimental protocols for **Tatsinine**. The information provided herein is based on general knowledge of related compounds and standard laboratory procedures. Researchers should use the following as a foundational guide and develop specific protocols based on their experimental objectives and validation.

Commercial Availability of Tatsinine

Tatsinine is available from several commercial suppliers, primarily for research purposes. The compound is typically supplied as a powder with purity determined by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Commercial Suppliers of **Tatsinine**



Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Additional Information
ALB Technology	90038-21-4	C22H35NO6	409.52	97%	Supplied as a reference standard.
BioBioPha	90038-21-4	C22H35NO6	409.52	Not specified	-
LookChem	90038-21-4	C22H35NO6	409.52	Not specified	Provides customized and high- quality products.
Alfa Chemistry	90038-21-4	C22H35NO6	409.52	Not specified	For research use only.
Macklin	90038-21-4	C22H35NO6	409.52	97%	-
Sichuan province Victech biological Technology	90038-21-4	C22H35NO6	409.52	Not specified	-
BioCrick	90038-21-4	C22H35NO6	409.52	Not specified	-
TargetMol	90038-21-4	C22H35NO6	409.52	Not specified	Natural product for research.
MedchemExp ress	90038-21-4	C22H35NO6	409.52	98%	Natural product.

Physicochemical and Analytical Data

While detailed physicochemical data for **Tatsinine** is not readily available in the public domain, some fundamental properties can be inferred from the information provided by suppliers.



Table 2: Physicochemical Properties of **Tatsinine**

Property	Value	Source/Method	
CAS Number	90038-21-4	Chemical Abstract Service	
Molecular Formula	C22H35NO6	Supplier Data	
Molecular Weight	409.52 g/mol	Supplier Data	
Appearance	Powder	ALB Technology	
Purity	97-98%	ALB Technology, MedchemExpress	
Primary Analytical Techniques	HPLC, NMR	ALB Technology	

Application Notes & Experimental Protocols

The following protocols are generalized and should be adapted and optimized for specific experimental conditions and cell lines when working with **Tatsinine**.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of **Tatsinine**.

Objective: To determine the purity and concentration of a **Tatsinine** sample.

Materials:

- Tatsinine reference standard
- HPLC-grade methanol
- HPLC-grade water
- HPLC-grade formic acid (or other suitable modifier)
- C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 μm)



HPLC system with UV detector

Protocol:

- Mobile Phase Preparation: Prepare a mobile phase of methanol and water. A common starting point is a 50:50 (v/v) mixture. The addition of 0.1% formic acid can improve peak shape. The optimal ratio should be determined experimentally. Filter and degas the mobile phase.
- Standard Solution Preparation: Accurately weigh a small amount of **Tatsinine** reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 μg/mL).
- Sample Preparation: Dissolve the **Tatsinine** sample to be analyzed in the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.22 μm syringe filter before injection.
- Chromatographic Conditions:

Column: C18 reverse-phase column

Flow Rate: 1.0 mL/min

Injection Volume: 10-20 μL

Column Temperature: 25-30 °C

- Detection Wavelength: To be determined by UV-Vis scan of **Tatsinine** (a starting point could be 220 nm or 254 nm).
- Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the sample solution and determine its concentration from the calibration curve. Purity can be assessed by the relative area of the main peak.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy







This protocol outlines a general procedure for acquiring NMR spectra for structural elucidation of **Tatsinine**.

Objective: To confirm the chemical structure of **Tatsinine**.

Materials:

- Tatsinine sample
- Deuterated solvent (e.g., CDCl3, DMSO-d6)
- NMR tubes
- NMR spectrometer

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the **Tatsinine** sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- 1H NMR Spectroscopy:
 - Acquire a standard one-dimensional proton (1H) NMR spectrum.
 - Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.
 - Process the data by applying Fourier transform, phase correction, and baseline correction.
 - Integrate the signals to determine the relative number of protons.
- 13C NMR Spectroscopy:
 - Acquire a one-dimensional carbon-13 (13C) NMR spectrum. Due to the low natural abundance of 13C, a larger number of scans will be required compared to 1H NMR.



- Proton-decoupled experiments (e.g., DEPT) can be used to differentiate between CH,
 CH2, and CH3 groups.
- 2D NMR Spectroscopy (Optional but Recommended):
 - Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify protonproton couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify direct proton-carbon correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range proton-carbon correlations, which is crucial for assembling the molecular structure.
- Data Analysis: Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D NMR spectra to confirm the structure of **Tatsinine**.

In Vitro Antitumor Activity: Cytotoxicity Assay

This protocol describes a general method for assessing the cytotoxic effects of **Tatsinine** on a cancer cell line using an MTT assay.

Objective: To determine the concentration at which **Tatsinine** inhibits the growth of cancer cells by 50% (IC50).

Materials:

- Cancer cell line (e.g., HeLa, MCF-7, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Tatsinine stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates
- Multichannel pipette



Plate reader

Protocol:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the **Tatsinine** stock solution in complete medium. Remove the old medium from the wells and add 100 μL of the medium containing different concentrations of **Tatsinine**. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- MTT Assay: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the **Tatsinine** concentration to determine the IC50 value.

Apoptosis Detection by Annexin V Staining

This protocol provides a general method for detecting apoptosis induced by **Tatsinine** using flow cytometry.[1]

Objective: To determine if **Tatsinine** induces apoptosis in a target cell line.

Materials:

Target cell line



Tatsinine

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Protocol:

- Cell Treatment: Seed cells in 6-well plates and treat with **Tatsinine** at a concentration determined from the cytotoxicity assay (e.g., the IC50 concentration) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
- Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
- Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
- Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 μL of the cell suspension to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
 - Live cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Necrotic cells: Annexin V-negative and PI-positive.

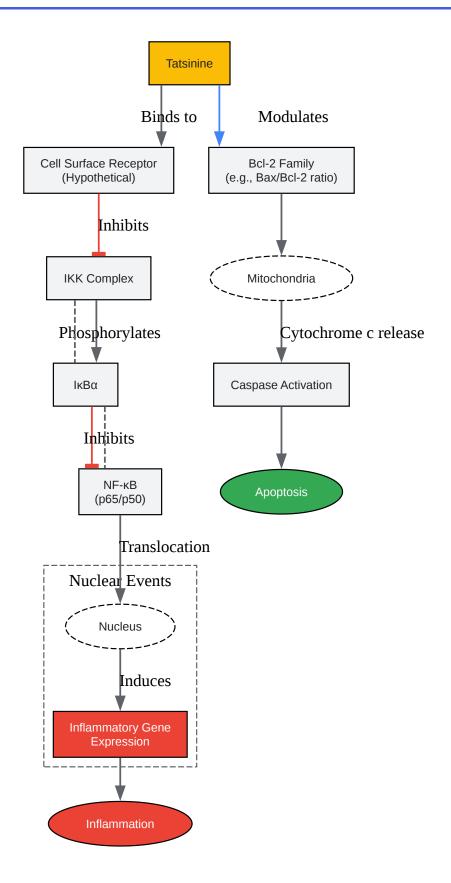


Potential Signaling Pathways for Investigation

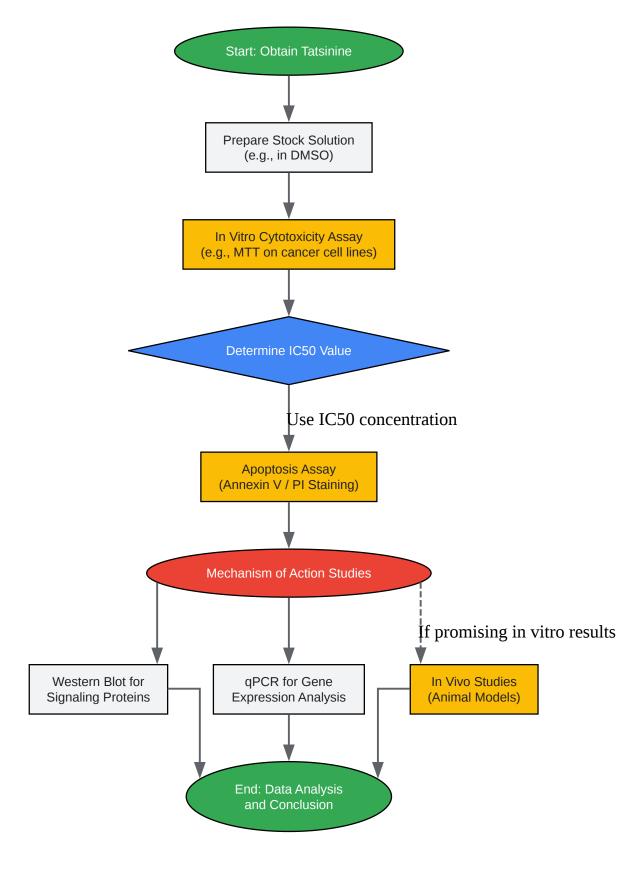
While no specific signaling pathways have been elucidated for **Tatsinine**, based on the activities of other natural products with antitumor and anti-inflammatory properties, the following pathways are plausible targets for investigation.

Hypothetical Signaling Pathway for **Tatsinine**'s Action









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References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]
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